molecular formula C5H13O8P B1260010 D-ribitol 1-phosphate

D-ribitol 1-phosphate

Cat. No. B1260010
M. Wt: 232.13 g/mol
InChI Key: VJDOAZKNBQCAGE-MROZADKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-ribitol 1-phosphate is a ribitol phosphate that is D-ribitol carrying a single monophosphate substituent at position 1. It is a ribitol phosphate and an alditol 1-phosphate. It derives from a ribitol. It is a conjugate acid of a D-ribitol 1-phosphate(2-).

Scientific Research Applications

Role in Lipopolysaccharides

D-ribitol 1-phosphate plays a role in the structure and serological specificity of lipopolysaccharides. Gmeiner et al. (1977) found that ribitol phosphate is a constituent of lipopolysaccharides from 'Proteus mirabilis' strain, indicating its importance in bacterial cell structures and potential implications in immunology (Gmeiner, Mayer, Fromme, Kotelko, & Zych, 1977).

Therapeutic Potential in Muscular Dystrophy

Cataldi et al. (2018) discovered that ribitol can partially restore functional O-mannosylation in muscular dystrophy models. This suggests a potential therapeutic application of ribitol in treating FKRP-related muscular dystrophy (Cataldi, Lu, Blaeser, & Lu, 2018).

Glycosylation and Muscular Dystrophy

Kanagawa et al. (2016) identified ribitol 5-phosphate in α-dystroglycan and its role in glycosylation. They linked defects in this glycosylation to muscular dystrophy, emphasizing the significance of ribitol phosphate in understanding and potentially treating these conditions (Kanagawa, Kobayashi, Tajiri, Manya, Kuga, Yamaguchi, Wada, Endo, & Toda, 2016).

Vaccine Development

Fekete et al. (2006) discussed synthesizing oligomers of D-ribitol-1-phosphate for potential use in vaccines. This illustrates the role of ribitol phosphate in developing new vaccine candidates, particularly against bacterial infections (Fekete, Hoogerhout, Zomer, Kubler-Kielb, Schneerson, Robbins, & Pozsgay, 2006).

Metabolic Studies and Disease Modeling

Ravi and Venkatesh (2014) explored the recognition of riboflavin and capsular polysaccharides by antibodies generated to D-ribitol, indicating its importance in metabolic studies and disease modeling, particularly in relation to Haemophilus influenzae type b (Ravi & Venkatesh, 2014).

Biochemical Synthesis

Stetten and Kehoe (1971) demonstrated the synthesis of D-ribitol 5-phosphate by liver microsomal preparations, highlighting the biochemical processes involving ribitol phosphate and its potential role in liver function and metabolism (Stetten & Kehoe, 1971).

Antioxidant Effects in Neurological Disorders

Stone et al. (2014) found that ribitol increased antioxidant enzymes in rat prefrontal cortex, suggesting a possible role in managing oxidative stress related to neurological disorders (Stone, Kudo, August, Marcelino, & Matté, 2014).

properties

Product Name

D-ribitol 1-phosphate

Molecular Formula

C5H13O8P

Molecular Weight

232.13 g/mol

IUPAC Name

[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate

InChI

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5-/m1/s1

InChI Key

VJDOAZKNBQCAGE-MROZADKFSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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